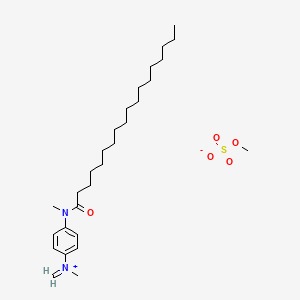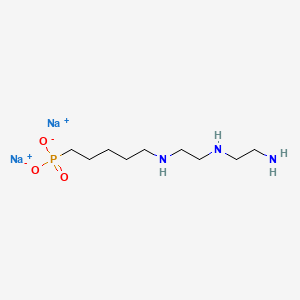
Selenium Se-72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenium Se-72 is a radioactive isotope of selenium with a mass number of 72. It has an atomic number of 34 and contains 38 neutrons. This compound is known for its relatively short half-life of approximately 8.4 days, decaying into arsenic-72 through electron capture . This isotope is primarily used in scientific research and various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selenium Se-72 is typically produced through proton-induced spallation of an arsenic target or proton bombardment of a sodium bromide target . The process involves high-energy protons colliding with the target material, resulting in the formation of this compound. The reaction conditions include high temperatures and controlled environments to ensure the desired isotope is produced efficiently.
Industrial Production Methods: In industrial settings, this compound is produced using specialized reactors and particle accelerators. The target material, usually arsenic or sodium bromide, is subjected to proton bombardment, followed by dissolution and ion exchange processes to isolate and purify the this compound isotope . The final product is typically stored in crimp-seal glass vials for safe handling and transportation.
Analyse Des Réactions Chimiques
Types of Reactions: Selenium Se-72 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical form of selenium, such as selenite (SeO3^2-) or selenate (SeO4^2-) .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce selenates or selenites, while reduction can yield elemental selenium or selenides .
Applications De Recherche Scientifique
Selenium Se-72 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of selenium Se-72 involves its incorporation into biological systems, where it can interact with various molecular targets. Selenium is known to be a crucial component of selenoproteins, which play essential roles in antioxidant defense, thyroid hormone metabolism, and immune function . The pathways involved include the incorporation of selenium into selenocysteine, which is then integrated into selenoproteins .
Comparaison Avec Des Composés Similaires
Selenium Se-72 can be compared with other selenium isotopes and compounds, such as:
Selenium-74 (Se-74): A stable isotope of selenium with similar chemical properties but no radioactive decay.
Selenium-75 (Se-75): A radioactive isotope with a longer half-life of 119.8 days, used in industrial radiography.
Selenomethionine (SeMet): An organic selenium compound with high bioavailability and antioxidant properties.
Methylselenocysteine (MeSeCys): Another organic selenium compound known for its anticancer properties.
This compound is unique due to its specific radioactive properties, making it particularly useful in tracer studies and certain medical applications .
Propriétés
Numéro CAS |
14809-46-2 |
|---|---|
Formule moléculaire |
Se |
Poids moléculaire |
71.92714 g/mol |
Nom IUPAC |
selenium-72 |
InChI |
InChI=1S/Se/i1-7 |
Clé InChI |
BUGBHKTXTAQXES-NOHWODKXSA-N |
SMILES isomérique |
[72Se] |
SMILES canonique |
[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


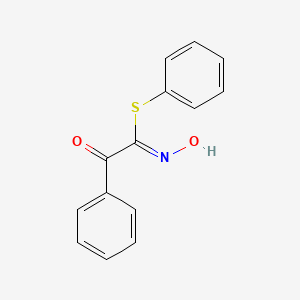
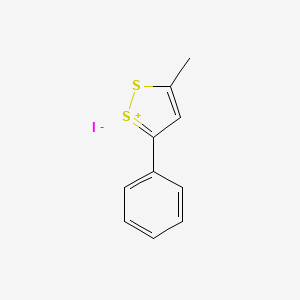

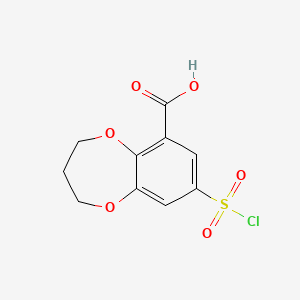






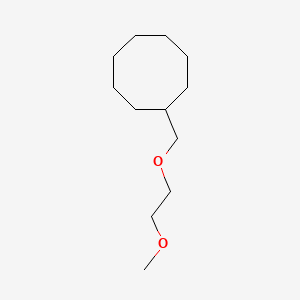
![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
